Cas no 180288-69-1 (Trastuzumab)

Trastuzumab is a monoclonal antibody designed to target the human epidermal growth factor receptor 2 (HER2), which is overexpressed in certain aggressive cancers, including HER2-positive breast and gastric cancers. By binding selectively to HER2, trastuzumab inhibits cell proliferation and induces antibody-dependent cellular cytotoxicity (ADCC), thereby impeding tumor growth. Its clinical efficacy is well-documented, particularly in adjuvant and metastatic settings, where it significantly improves progression-free and overall survival rates. Trastuzumab is often administered in combination with chemotherapy, enhancing therapeutic outcomes. The antibody's high specificity for HER2 minimizes off-target effects, contributing to a favorable safety profile. Its development marked a pivotal advancement in precision oncology.
Trastuzumab structure
Trastuzumab structure
商品名:Trastuzumab
CAS番号:180288-69-1
MF:0
メガワット:298.26
CID:165093
PubChem ID:135454023

Trastuzumab 化学的及び物理的性質

名前と識別子

    • Trastuzumab
    • Herceptin
    • TrastuzuMab(Herceptin)
    • IMMunoglobulin G1,anti-(huMan p185neu receptor) (huMan-Mouse Monoclonal rhuMab HER2 g1-chain), disulfide with huMan-MouseMonoclonal rhuMab HER2 light chain, diMer
    • Anti HER2, Ig gamma-1 chain C region
    • Recombinant humanized anti-HER2 antibody
    • RhuMab HER2
    • Immunoglobulin G1,anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 g1-chain),...
    • Immunoglobulin G 1 (human-mouse monoclonal rhuMab HER2gamma1-chain antihuman p185(sup c-erbB2) receptor), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer
    • Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 gamma1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer
    • Trastuzumab [USAN:INN]
    • UNII-P188ANX8CK
    • TRASTUZUMAB 95 % +
    • TRASTUZUMAB 98 % +
    • LS-07368
    • DTXSID10959515
    • 2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one
    • 180288-69-1
    • 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol
    • DB-049316
    • SCHEMBL6682197
    • NSC90390
    • 2,8-Diamino-9-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
    • ALBB-023428
    • AKOS003382447
    • MFCD00036759
    • 2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
    • 3868-32-4
    • SCHEMBL21146386
    • 5087-70-7
    • NCIOpen2_005502
    • PD183256
    • 2,8-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • SCHEMBL22090246
    • Anti-Human HER2, Humanized Antibody
    • インチ: InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1
    • InChIKey: SMEROWZSTRWXGI-HVATVPOCSA-N
    • ほほえんだ: OC(CC[C@H]([C@H]1CC[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@]4(C)[C@H]3CC[C@]12C)O)C)=O

計算された属性

  • せいみつぶんしりょう: 376.2979
  • どういたいしつりょう: 298.10256757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 475
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.2
  • トポロジー分子極性表面積: 181Ų

じっけんとくせい

  • PSA: 57.53

Trastuzumab 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X78595-1mg
Trastuzumab (Anti-Human HER2, Humanized Antibody)
180288-69-1 ≥95%
1mg
¥1348.0 2023-09-05
TRC
T180280-10mg
Trastuzumab
180288-69-1
10mg
$ 1305.00 2023-01-12
TargetMol Chemicals
T9912-5 mg
Trastuzumab
180288-69-1 21.2mg/ml
5mg
¥ 4,917 2023-07-10
TargetMol Chemicals
T9912-10 mg
Trastuzumab
180288-69-1 21.2mg/ml
10mg
¥ 6,117 2023-07-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T305227-10mg
Trastuzumab
180288-69-1 ~21mg/ml(in buffer,pH6.0),95%
10mg
¥5149.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T305227-5mg
Trastuzumab
180288-69-1 ~21mg/ml(in buffer,pH6.0),95%
5mg
¥3089.90 2023-08-31
Aaron
AR00ADAM-1mg
Trastuzumab
180288-69-1 95%
1mg
$169.00 2025-01-23
Aaron
AR00ADAM-25mg
Trastuzumab
180288-69-1 95%
25mg
$1516.00 2025-01-23
A2B Chem LLC
AE82690-100mg
Trastuzumab
180288-69-1 22%
100mg
$1505.00 2024-04-20
1PlusChem
1P00AD2A-50mg
Trastuzumab
180288-69-1 99%
50mg
$4385.00 2024-06-18

Trastuzumabに関する追加情報

Trastuzumab: A Comprehensive Overview

Trastuzumab, also known by its CAS registry number 180288-69-1, is a monoclonal antibody that has revolutionized the treatment of HER2-positive breast cancer. This innovative therapeutic agent targets the human epidermal growth factor receptor 2 (HER2), a protein that is overexpressed in approximately 20-30% of breast cancers. The development of Trastuzumab marked a significant milestone in the field of targeted therapy, offering a more precise and effective approach compared to traditional chemotherapy.

The discovery and development of Trastuzumab were driven by the need to address the limitations of conventional cancer treatments, which often affect both healthy and cancerous cells. By targeting the HER2 receptor specifically, Trastuzumab minimizes damage to normal tissues, thereby improving the quality of life for patients while effectively combating malignancy. The mechanism of action involves binding to the extracellular domain of HER2, preventing receptor dimerization and subsequent signaling pathways that promote cell proliferation and survival.

Recent studies have further elucidated the molecular mechanisms underlying Trastuzumab's efficacy. For instance, research has shown that Trastuzumab not only inhibits HER2 signaling but also induces antibody-dependent cellular cytotoxicity (ADCC), enhancing the immune system's ability to target and destroy cancer cells. This dual mechanism underscores the drug's potent anti-tumor activity and highlights its role as a cornerstone in breast cancer therapy.

The clinical application of Trastuzumab has been extensively studied across various stages of breast cancer. It is approved for the treatment of early-stage, locally advanced, and metastatic HER2-positive breast cancers. In addition to monotherapy, Trastuzumab is often combined with chemotherapy or other targeted agents to enhance therapeutic outcomes. Recent clinical trials have explored its use in combination with checkpoint inhibitors, such as pembrolizumab, to further improve response rates and prolong progression-free survival.

One of the most notable advancements in Trastuzumab research is its application in precision medicine. By leveraging biomarkers such as HER2 expression levels and genetic mutations, clinicians can now tailor treatment regimens to individual patients, maximizing efficacy while minimizing adverse effects. This personalized approach has been particularly impactful in metastatic settings, where traditional therapies often yield limited results.

Despite its remarkable success, challenges remain in optimizing Trastuzumab therapy. Resistance to treatment remains a significant issue, with studies identifying mechanisms such as HER2 downregulation or activation of alternative signaling pathways as potential contributors. To address this, ongoing research is focused on developing novel strategies, including next-generation monoclonal antibodies and combination therapies that target multiple pathways simultaneously.

In conclusion, Trastuzumab (CAS No. 180288-69-1) represents a paradigm shift in oncology, offering a targeted approach to treating HER2-positive breast cancer. Its continued evolution through cutting-edge research ensures that it remains at the forefront of cancer therapy, providing hope for millions of patients worldwide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:180288-69-1)Trastuzumab
A905206
清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):201.0/690.0/928.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:180288-69-1)Trastuzumab
GL20
清らかである:97%+
はかる:100mg
価格 ($):2000